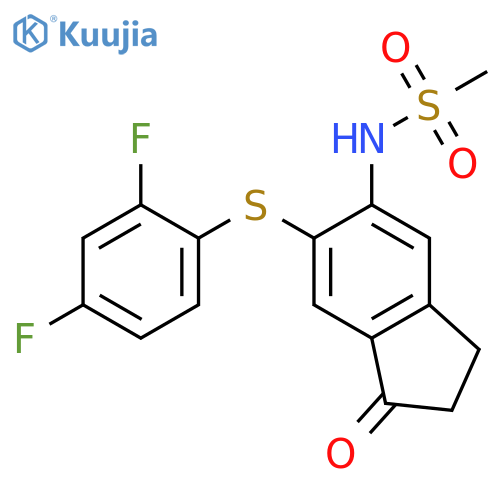Cas no 158205-05-1 (Thioflosulide)

Thioflosulide structure
商品名:Thioflosulide
Thioflosulide 化学的及び物理的性質
名前と識別子
-
- Methanesulfonamide,N-[6-[(2,4-difluorophenyl)thio]-2,3-dihydro-1-oxo-1H-inden-5-yl]-
- Thioflosulide
- L 745337
- N-[6-[(2,4-Difluorophenyl)thio]-2,3-dihydro-1-oxo-1H-inden-5-yl]methanesulfonamide
- N-(6-((2,4-Difluorophenyl)thio)-2,3-dihydro-1-oxo-1H-inden-5-yl)methanesulfonamide
- L 745,337
- BDBM50029603
- N-[6-(2,4-difluorophenyl)sulfanyl-1-oxo-2,3-dihydroinden-5-yl]methanesulfonamide
- L745,337
- N-[6-(2,4-Difluoro-phenylsulfanyl)-1-oxo-indan-5-yl]-methanesulfonamide
- CS-6783
- L-745337
- CHEMBL287919
- HY-19217
- SCHEMBL2464202
- L-745,337
- AKOS040741928
- 158205-05-1
-
- インチ: 1S/C16H13F2NO3S2/c1-24(21,22)19-13-6-9-2-4-14(20)11(9)8-16(13)23-15-5-3-10(17)7-12(15)18/h3,5-8,19H,2,4H2,1H3
- InChIKey: HDUWKQUHMUSICC-UHFFFAOYSA-N
- ほほえんだ: S(C([H])([H])[H])(N([H])C1=C(C([H])=C2C(C([H])([H])C([H])([H])C2=C1[H])=O)SC1C([H])=C([H])C(=C([H])C=1F)F)(=O)=O
計算された属性
- せいみつぶんしりょう: 369.03059
- どういたいしつりょう: 369.03049195 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 580
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 369.4
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 96.9
じっけんとくせい
- 密度みつど: 1.52±0.1 g/cm3(Predicted)
- ふってん: 495.8±55.0 °C(Predicted)
- PSA: 63.24
Thioflosulide セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Thioflosulide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47894-10mg |
Thioflosulide (L-745337) |
158205-05-1 | 98% | 10mg |
¥62947.00 | 2023-09-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L911074-1mg |
L-745337 (Thioflosulide) |
158205-05-1 | 98% | 1mg |
¥32,575.00 | 2022-01-13 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47894-5mg |
Thioflosulide (L-745337) |
158205-05-1 | 98% | 5mg |
¥36822.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47894-1mg |
Thioflosulide (L-745337) |
158205-05-1 | 98% | 1mg |
¥14889.00 | 2023-09-08 |
Thioflosulide 関連文献
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
4. Water
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
158205-05-1 (Thioflosulide) 関連製品
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
